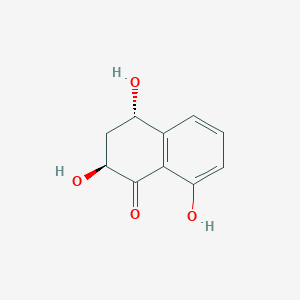

2,4,8-Trihydroxy-1-tetralone, trans-(-)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

330477-81-1 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(2S,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8-/m0/s1 |

InChI Key |

FHAMKLIXDLEUPK-YUMQZZPRSA-N |

Isomeric SMILES |

C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@H]1O)O |

Canonical SMILES |

C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation from Biological Systems

Isolation Methodologies from Biological Matrices

The process of obtaining pure trans-(-)-2,4,8-trihydroxy-1-tetralone from its natural fungal sources involves a multi-step approach, beginning with the cultivation of the fungus and culminating in sophisticated chromatographic purification.

The initial step in isolating trans-(-)-2,4,8-trihydroxy-1-tetralone involves the cultivation of the producing fungal strain, such as Scytalidium sp., in a suitable growth medium. This is typically performed in either liquid or solid-state fermentation.

Liquid Fermentation: The fungus is grown in a nutrient-rich liquid broth, often containing a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The culture is incubated for a specific period under controlled conditions of temperature and agitation to promote the production of secondary metabolites. Following incubation, the fungal biomass is separated from the culture broth by filtration or centrifugation. The broth, which contains the secreted metabolites, is then subjected to solvent extraction. Common solvents used for this purpose include ethyl acetate (B1210297) or chloroform, which are immiscible with the aqueous broth and can effectively partition the target compound.

Solid-State Fermentation: Alternatively, the fungus can be cultured on a solid substrate, such as rice or wheat bran, which has been moistened with a nutrient solution. After an incubation period, the entire solid culture is extracted with an organic solvent to recover the metabolites.

The resulting crude extract, a complex mixture of various compounds, is then concentrated under reduced pressure to yield a residue that is ready for chromatographic purification.

Interactive Data Table: General Fungal Culture and Extraction Parameters

| Parameter | Description | Typical Conditions |

| Fungal Strain | The specific microorganism used for metabolite production. | Scytalidium sp. |

| Culture Medium | The nutrient source for fungal growth and metabolism. | Potato Dextrose Broth (PDB), Malt Extract Broth (MEB) |

| Incubation Temperature | The optimal temperature for fungal growth and metabolite synthesis. | 25-30 °C |

| Incubation Time | The duration of the fermentation process. | 7-21 days |

| Extraction Solvent | The solvent used to isolate the crude metabolite mixture. | Ethyl Acetate, Chloroform, Methanol (B129727) |

The purification of trans-(-)-2,4,8-trihydroxy-1-tetralone from the crude extract is a critical step that relies on various chromatographic techniques to separate the target molecule from other fungal metabolites. The separation of stereoisomers, such as the trans and cis forms of 2,4,8-trihydroxy-1-tetralone (B1221871), often requires high-resolution methods.

A common strategy involves a multi-step chromatographic process:

Column Chromatography: The crude extract is first subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate mixture) is used to elute different fractions. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the desired tetralone.

Preparative High-Performance Liquid Chromatography (HPLC): The enriched fractions from column chromatography are then further purified using preparative HPLC. This technique offers higher resolution and is crucial for separating closely related compounds, including stereoisomers. A reversed-phase column (e.g., C18) is often employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile. The elution of compounds is monitored by a detector (e.g., UV-Vis), and the peak corresponding to trans-(-)-2,4,8-trihydroxy-1-tetralone is collected. The separation of cis and trans isomers can be particularly challenging and may require optimization of the mobile phase composition and flow rate.

The purity of the final isolated compound is then confirmed using analytical techniques such as analytical HPLC and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Interactive Data Table: Chromatographic Purification Parameters

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Initial fractionation of crude extract |

| Preparative HPLC | Reversed-Phase (C18) | Methanol/Water or Acetonitrile/Water | High-resolution purification and isomer separation |

Biosynthetic Pathways and Enzymatic Mechanisms

Polyketide Pathway Involvement in Naphthalenone Biosynthesis

Naphthalenones, including the tetralone chemical family, are derived from the polyketide biosynthetic pathway. imperial.ac.uk This process is analogous in many ways to fatty acid synthesis but with a key difference: the β-keto group is often not fully reduced during each cycle of chain extension, leading to a vast diversity of aromatic and polyphenolic structures. imperial.ac.uk The synthesis begins with the linkage of small carbon precursors, typically acetyl-CoA and malonyl-CoA, which are repetitively condensed by a large, multifunctional enzyme complex known as a Polyketide Synthase (PKS). nih.govyoutube.com

In microorganisms, the genes that encode the PKS and the subsequent tailoring enzymes required for cyclization, oxidation, and other modifications are typically organized together in the genome, forming a biosynthetic gene cluster (BGC). nih.gov The DHN-melanin biosynthesis pathway, which produces naphthalenone intermediates, initiates with the activity of a Type II PKS that uses acetate (B1210297) as its substrate to form the characteristic polyketide backbone. imperial.ac.ukresearchgate.netyoutube.com

Role in 1,8-Dihydroxynaphthalene (DHN) Melanin (B1238610) Biosynthesis

The 1,8-dihydroxynaphthalene (DHN) pathway is a primary route for melanin production in many ascomycetous fungi. This pigment provides protection against environmental stressors like UV radiation and is a key factor in the pathogenicity of certain fungi. The pathway involves a series of enzymatic steps that convert the initial polyketide chain into the final melanin polymer.

A critical stage in this pathway is the formation of naphthalenone intermediates. The polyketide product is first cyclized and aromatized to produce 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN). researchgate.net This intermediate is then subject to reduction, a key step that forms the tetralone core structure. Specifically, 1,3,6,8-THN is reduced to scytalone (B1230633), and another intermediate, 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN), is reduced to vermelone (B1206922). researchgate.netresearchgate.net These reactions are often targets for fungicides like tricyclazole, which inhibit the reductases involved and block melanin production. researchgate.netnih.gov

While scytalone and vermelone are the canonical tetralone intermediates, other related structures like trans-(-)-2,4,8-Trihydroxy-1-tetralone have also been identified in fungi that utilize this pathway. For instance, stereoisomers of 2,4,8-trihydroxy-1-tetralone (B1221871) have been isolated from the plant pathogen Ceratocystis fimbriata. researchgate.net

Enzymatic Transformations and Catalytic Studies

The conversion of polyketide precursors into specific tetralone structures is governed by a series of highly specific enzymatic reactions.

The reduction of hydroxynaphthalenes in the DHN pathway is catalyzed by NADPH-dependent reductases belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.net One of the most well-characterized of these is Tetrahydroxynaphthalene Reductase (T4HNR), designated with the EC number 1.1.1.252. wikipedia.org This enzyme specifically catalyzes the reduction of 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN) to produce scytalone. researchgate.netwikipedia.org T4HNR from the phytopathogenic fungus Magnaporthe grisea has been shown to be active in the stereoselective reduction of various 2-tetralone (B1666913) derivatives. researchgate.net The activity of these reductases is crucial for the progression of the melanin pathway, and their inhibition leads to the accumulation of upstream intermediates. nih.gov

A key feature of the enzymatic reactions in the DHN pathway is their high degree of stereocontrol, leading to the formation of specific chiral molecules. The reduction of the ketone group on the tetralone ring creates a new stereocenter, and the facial selectivity of the hydride attack determines the absolute configuration of the resulting alcohol.

Studies have shown that different reductase enzymes exhibit distinct stereochemical preferences. For example, when reducing 2-hydroxy-2,3-dihydro-1,4-naphthoquinone, T4HNR from M. grisea produces the cis-diastereomer of 4-hydroxyscytalone with high diastereomeric excess (>99%), whereas glucose dehydrogenase (GDH) from Bacillus subtilis yields the trans-diastereomer. researchgate.net This highlights the functional and stereochemical diversity among these enzymes. The asymmetric synthesis of both cis-(+)-(2S,4R) and trans-(-)-(2S,4S) isomers of 2,4,8-trihydroxy-1-tetralone has been achieved chemically, allowing for the determination of the absolute configuration of the natural products. researchgate.net

| Enzyme | Substrate | Product | Stereochemical Outcome | Source Organism |

|---|---|---|---|---|

| Tetrahydroxynaphthalene Reductase (T4HNR) | 2-hydroxy-2,3-dihydro-1,4-naphthoquinone | 4-hydroxyscytalone | cis-diastereomer (>99% de) | Magnaporthe grisea |

| Glucose Dehydrogenase (GDH) | 2-hydroxy-2,3-dihydro-1,4-naphthoquinone | 4-hydroxyscytalone | trans-diastereomer (96% de) | Bacillus subtilis |

The established biosynthetic pathway to DHN-melanin involves several key intermediates that are structurally related to trans-(-)-2,4,8-Trihydroxy-1-tetralone.

Key Intermediates in the DHN-Melanin Pathway:

1,3,6,8-Tetrahydroxynaphthalene (1,3,6,8-THN): The product of the polyketide synthase and initial cyclization reactions. researchgate.net

Scytalone: A tetralone formed by the NADPH-dependent reduction of 1,3,6,8-THN. researchgate.netwikipedia.org

1,3,8-Trihydroxynaphthalene (1,3,8-THN): Formed from the dehydration of scytalone. researchgate.net

Vermelone: A second tetralone intermediate formed by the reduction of 1,3,8-THN. researchgate.net

1,8-Dihydroxynaphthalene (DHN): The direct precursor to the final melanin polymer, formed from the dehydration of vermelone. researchgate.net

The interaction between these substrates and their respective enzymes is highly specific. Studies of inhibitors of trihydroxynaphthalene reductase have provided insights into the active center of the enzyme. wikipedia.org Furthermore, the stereochemical outcome of the reduction reactions is dictated by the precise orientation of the substrate within the enzyme's active site, which is influenced by steric and electronic factors of the substrate molecule. researchgate.netmdpi.com

Biosynthetic Gene Cluster Identification and Characterization

The genes responsible for the production of polyketide-derived secondary metabolites like DHN-melanin are almost universally found organized into biosynthetic gene clusters (BGCs). nih.govnih.gov A typical DHN-melanin BGC contains the gene for the core polyketide synthase (PKS), as well as genes encoding the reductases (like T4HNR) and dehydratases that perform the subsequent tailoring steps. researchgate.net

Modern genome sequencing and bioinformatic tools such as antiSMASH and PRISM have enabled the rapid identification and analysis of these BGCs in various microorganisms. nih.gov By analyzing the genome of a fungus like Ceratocystis fimbriata, which produces 2,4,8-trihydroxy-1-tetralone, researchers can identify the PKS and other genes responsible for its biosynthesis. researchgate.net Comparing BGCs between different organisms can reveal differences that may explain the production of unique metabolites. For example, analysis of bacterial genomes has shown that strains with a higher number of BGCs for polyketides and nonribosomal peptides often exhibit greater antimicrobial activity. nih.gov The identification of the specific BGC for trans-(-)-2,4,8-Trihydroxy-1-tetralone would involve locating the core PKS gene and the associated tailoring enzymes responsible for the specific hydroxylation and reduction patterns observed in the final molecule.

Chemical Synthesis and Synthetic Methodologies

Multi-Step Organic Synthetic Approaches

The creation of polyhydroxylated tetralones like trans-(-)-2,4,8-Trihydroxy-1-tetralone is a significant challenge in organic synthesis, often requiring lengthy and complex reaction sequences. These natural products and their derivatives are of interest due to their unique structural features and potential biological activities. semanticscholar.org The total synthesis of such compounds highlights key chemical transformations and strategies for building the 1-tetralone (B52770) subunit. semanticscholar.org

The synthesis of complex tetralones often begins with simpler, more readily available starting materials. Naphthalene (B1677914) derivatives and substituted 1-tetralones are common precursors. researchgate.netwikipedia.org

Naphthalene Derivatives: 1,5-Dihydroxynaphthalene can be oxidized to produce juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a key intermediate in some synthetic routes. wikipedia.orgjocpr.comjem-online.org The biosynthesis of juglone itself involves the conversion of o-succinylbenzoic acid. jem-online.org In plants, juglone is derived from the phylloquinone pathway, with 1,4-dihydroxynaphthoic acid (DHNA) being a key intermediate. nih.govnih.gov

1-Tetralone Derivatives: The 1-tetralone scaffold is a versatile starting point for the synthesis of more complex derivatives. researchgate.netwikipedia.org These precursors can be synthesized through various methods, including Friedel-Crafts acylation. semanticscholar.orgorgsyn.orgorgsyn.org For instance, the reaction of γ-phenylbutyric acid with phosphorus pentachloride can yield the corresponding tetralone. orgsyn.org Methoxy-substituted 1-tetralones can be demethylated to produce hydroxy-1-tetralones, which can then be further functionalized. nih.gov A summary of common starting materials is provided in the table below.

Table 1: Starting Materials and Precursors 交互式数据表

| Starting Material/Precursor | Synthetic Utility |

|---|---|

| 1,5-Dihydroxynaphthalene | Oxidation to juglone. wikipedia.orgjocpr.comjem-online.org |

| o-Succinylbenzoic acid | A key precursor in the biosynthesis of juglone. jem-online.org |

| 1,4-Dihydroxynaphthoic acid (DHNA) | An intermediate in the plant biosynthesis of juglone. nih.govnih.gov |

| Methoxy-1-tetralones | Demethylation to provide hydroxy-1-tetralones for further functionalization. nih.gov |

| γ-Phenylbutyric acid | Conversion to 1-tetralone via intramolecular acylation. orgsyn.org |

The synthesis of trans-(-)-2,4,8-Trihydroxy-1-tetralone involves several critical reaction steps to install the necessary functional groups with the correct regiochemistry and stereochemistry.

Introducing hydroxyl groups at specific positions on the tetralone ring is a crucial and often challenging step.

Enzymatic Hydroxylation: Biocatalytic methods, particularly using cytochrome P450 enzymes, have shown remarkable regio- and stereoselectivity in the hydroxylation of 1-tetralone derivatives. rsc.org Mutants of P450-BM3 have been successfully used for the C-H activating oxidative hydroxylation of 1-tetralones. rsc.org In the biosynthesis of juglone, a member of the P450 superfamily is thought to catalyze the hydroxylation of 1,4-naphthoquinone. nih.gov Microbial hydroxylation using various fungal strains can also produce hydroxylated tetralin and indane derivatives with high enantiomeric excess. researchgate.net

Chemical Hydroxylation: The enantioselective synthesis of cis-(-)-2,4,8-Trihydroxy-1-tetralone can be achieved through the enzymatic reduction of lawsone (2-hydroxy-1,4-naphthoquinone) using NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR).

The reduction of ketone and other functional groups is a key step in the synthesis of trans-(-)-2,4,8-Trihydroxy-1-tetralone.

Ketone Reduction: The reduction of the ketone group in 1-tetralone derivatives can be achieved using various reducing agents. Sodium borohydride (B1222165) is a common reagent for this transformation. nih.gov The stereoselectivity of this reduction is critical for obtaining the desired trans configuration. The reduction of tetralin-1,4-dione with different reducing agents can lead to either cis or trans diols with varying diastereoselectivity. nih.gov For example, L-Selectride favors the formation of the cis-diol, while Red-Al produces the trans-diol preferentially. nih.gov

Reduction in Polyketide Synthesis: In the biosynthesis of polyketides, ketoreductase (KR) domains are responsible for the reduction of β-ketoacyl intermediates to β-hydroxyacyl intermediates. nih.govacs.orgnih.gov The stereochemistry of the resulting hydroxyl group is controlled by the specific KR domain. nih.gov

Table 2: Reducing Agents and their Selectivity 交互式数据表

| Reducing Agent | Substrate | Product(s) | Selectivity |

|---|---|---|---|

| Sodium borohydride (NaBH4) | 1-tetralone derivatives | 1-tetralol derivatives | General reducing agent. nih.gov |

| L-Selectride | Tetralin-1,4-dione | cis-Tetralin-1,4-diol | High diastereoselectivity for the cis isomer. nih.gov |

| Red-Al | Tetralin-1,4-dione | trans-Tetralin-1,4-diol | Preferential formation of the trans isomer. nih.gov |

| Ketoreductase (KR) domains | β-ketoacyl intermediates | β-hydroxyacyl intermediates | Stereoselective reduction in polyketide biosynthesis. nih.govacs.orgnih.gov |

The formation of the bicyclic tetralone core is typically achieved through intramolecular condensation and cyclization reactions.

Friedel-Crafts Acylation: This is a classic method for constructing the tetralone ring system. semanticscholar.orgorgsyn.orgorgsyn.org It involves the intramolecular acylation of a phenyl-substituted carboxylic acid or its derivative.

Polyketide Cyclization: In nature, aromatic polyketides are formed through the cyclization of poly-β-ketone backbones, a process governed by polyketide synthases (PKSs). nih.gov The regioselectivity of the cyclization is controlled by specific enzymes within the PKS machinery. nih.gov Thioesterase (TE) domains are often responsible for catalyzing the release and cyclization of the polyketide chain. nih.gov

The conversion of tetralone intermediates to naphthoquinones is a key transformation in the synthesis of related natural products like juglone.

Chemical Oxidation: 5,8-Dihydroxy-1-tetralone can be oxidized to juglone using various oxidizing agents, including silver(I) oxide, manganese dioxide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.orgut.ac.irut.ac.ir The choice of oxidant and reaction conditions can influence the product distribution. For example, oxidation with manganese dioxide can yield a mixture of juglone and naphthazarin. ut.ac.irut.ac.ir

IBX Oxidation: 1-Tetralones can be selectively oxidized to 1,2-naphthoquinones using 2-iodoxybenzoic acid (IBX) or to 1,4-naphthoquinones using Oxone® and a catalytic amount of 2-iodobenzoic acid. thieme-connect.com

Table 3: Oxidizing Agents for Tetralone Dehydrogenation 交互式数据表

| Oxidizing Agent | Substrate | Product |

|---|---|---|

| Silver(I) oxide | 5,8-Dihydroxy-1-tetralone | Juglone wikipedia.orgut.ac.irut.ac.ir |

| Manganese dioxide | 5,8-Dihydroxy-1-tetralone | Juglone and Naphthazarin wikipedia.orgut.ac.irut.ac.ir |

| DDQ | 5,8-Dihydroxy-1-tetralone | Juglone wikipedia.orgut.ac.ir |

| IBX | 1-Tetralones | 1,2-Naphthoquinones thieme-connect.com |

| Oxone® / 2-Iodobenzoic acid (cat.) | 1-Tetralones | 1,4-Naphthoquinones thieme-connect.com |

Table of Mentioned Compounds

Key Reaction Steps:

Stereoselective Synthesis of trans-(-)-2,4,8-Trihydroxy-1-tetralone

The stereoselective synthesis of trans-2,4,8-trihydroxy-1-tetralone, along with its cis-isomer, has been successfully achieved through a multi-step process. A notable protocol begins with the commercially available juglone (5-hydroxynaphthalene-1,4-dione), leading to the racemic trans- and cis-products in nine and eight steps, respectively. unine.ch

The control of stereochemistry is paramount in the synthesis of trans-(-)-2,4,8-Trihydroxy-1-tetralone. One effective strategy involves a phthalide (B148349) annulation as a key step. researchgate.net The introduction of the hydroxyl group at the C2 position can be accomplished through methods such as Sharpless dihydroxylation of a silyl (B83357) enol ether intermediate or by using an N-sulfonyloxaziridine. researchgate.net These methods allow for the specific creation of the desired stereocenters. The absolute configuration of the resulting isomers is typically determined using techniques like the preparation of Mosher-ester derivatives, which allows for the definitive assignment of the (2S, 4S) configuration to the natural trans-(-)-isomer. researchgate.net

A general representation of a synthetic route to a tetralone core is outlined below:

| Step | Reaction | Reagents/Conditions | Product |

| 1 | Friedel-Crafts Acylation | 2-methylanisole, succinic anhydride (B1165640) | Intermediate A |

| 2 | Clemmensen Reduction | Zn(Hg), HCl | Intermediate B |

| 3 | Intramolecular Cyclization | Acid | Tetralone Core |

| 4 | Further Functionalization | Various | Substituted Tetralone |

This table represents a generalized pathway to a tetralone scaffold and not the specific synthesis of trans-(-)-2,4,8-Trihydroxy-1-tetralone.

Asymmetric synthesis is crucial for obtaining the enantiomerically pure trans-(-)-2,4,8-Trihydroxy-1-tetralone. Various strategies have been developed for the asymmetric synthesis of chiral tetralones and related structures. These often involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. tandfonline.comnih.gov

For instance, rhodium-catalyzed asymmetric hydroacylation of ortho-allylbenzaldehydes can produce 3,4-dihydronaphthalen-1(2H)-ones with high enantioselectivity. nih.gov Another approach involves the Pd-catalyzed asymmetric conjugate addition to cyclopentenones, followed by a Rh-catalyzed C-C activation, to yield chiral 1-tetralones. nih.gov While not directly applied to trans-(-)-2,4,8-Trihydroxy-1-tetralone in the reviewed literature, these methodologies represent the state-of-the-art in asymmetric tetralone synthesis and could be adapted for the target molecule.

Key strategies in asymmetric synthesis applicable to tetralones include:

Catalytic Asymmetric Reactions: Use of chiral metal catalysts (e.g., Rhodium, Palladium) with chiral ligands to induce enantioselectivity. nih.gov

Chiral Pool Synthesis: Starting from a readily available chiral molecule.

Use of Chiral Auxiliaries: Temporarily incorporating a chiral unit to direct the stereoselective formation of new stereocenters.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions to create efficient and selective synthetic routes. rsc.org Enzymes, with their inherent stereoselectivity, are particularly valuable in the synthesis of complex chiral molecules like trans-(-)-2,4,8-Trihydroxy-1-tetralone. epa.govsemanticscholar.org

A reported chemoenzymatic total synthesis of optically active terpenoids based on a tetralone scaffold highlights the potential of this approach. semanticscholar.org This strategy utilized a late-stage enzymatic resolution to effectively separate enantiomers. semanticscholar.org Lipases are commonly employed for the resolution of racemic alcohols or esters, which could be a key step in obtaining the enantiomerically pure trans-(-)-isomer. semanticscholar.org For example, a lipase-mediated resolution of a racemic 2-arylpropanol was a critical step in the synthesis of a chiral tetralone scaffold. semanticscholar.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable. In the context of tetralone synthesis, this involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, a "clean-chemistry" approach to 2-tetralones has been described that eliminates the use of thionyl chloride, aluminum trichloride, and chlorinated hydrocarbon solvents by using trifluoroacetic anhydride and phosphoric acid. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Visible-light-induced cyclizations of styrenes to form 4-aryl tetralones represent a move towards more energy-efficient processes. rsc.org

Catalysis: The use of catalytic reagents in place of stoichiometric ones reduces waste. The development of more selective palladium catalysts in the synthesis of sertraline, a molecule containing a tetralone core, led to a significant reduction in waste and raw material usage. epa.gov

Chemical Reactivity and Derivatization Strategies

Reaction Pathways of Hydroxyl Groups

The compound possesses three distinct hydroxyl groups, each with its own reactivity profile. The C-8 hydroxyl is phenolic, while the C-2 and C-4 hydroxyls are secondary alcohols.

The secondary hydroxyl groups, particularly the one at C-2, are susceptible to oxidation. Mild oxidation could potentially convert the C-2 hydroxyl group to a ketone, yielding a 2,4-dihydroxy-1,2-dione derivative. More vigorous oxidation of tetrahydronaphthalene precursors, often at the benzylic position, is a known route to synthesize α-tetralones. acs.org For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for such transformations, sometimes even without protecting existing hydroxyl groups on the aromatic ring. acs.org Oxidation of the phenolic hydroxyl at C-8 could lead to the formation of quinone-type structures, a common reaction pathway for phenols.

Esterification is a fundamental reaction for both alcoholic and phenolic hydroxyl groups, often used to create derivatives or protecting groups. libretexts.org The hydroxyl groups at C-2, C-4, and C-8 can be converted to their corresponding esters through reaction with acyl chlorides or carboxylic anhydrides under appropriate conditions. Acid-catalyzed esterification with a carboxylic acid, known as Fischer esterification, is also a viable method, where the reaction can be driven to completion by removing the water formed. libretexts.org This derivatization is a common strategy in the development of analog libraries from natural products to explore structure-activity relationships (SAR). nih.gov

Direct nucleophilic substitution of a hydroxyl group is generally unfavorable because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in strong acid to form an alkyloxonium ion (-OH₂⁺), which can leave as a water molecule. libretexts.org However, this method is often limited to substrates that can withstand harsh acidic conditions.

A more versatile strategy involves converting the hydroxyl group into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups, and their corresponding sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) react readily with alcohols in the presence of a base like pyridine. The resulting tosylate or mesylate derivatives are then susceptible to substitution by a wide range of nucleophiles via an Sₙ2 mechanism.

Reactivity of the Ketone Functionality

The ketone at the C-1 position is a key site for chemical modification. researchgate.net Its reactivity is typical of ketones and includes nucleophilic addition and reactions at the α-carbon. libretexts.org

Reduction : The ketone can be reduced to a secondary alcohol, yielding a tetralol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This would convert the parent compound into a 1,2,4,8-tetrahydroxytetralin.

Nucleophilic Addition : Organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, can add to the carbonyl carbon to form a tertiary alcohol after acidic workup. masterorganicchemistry.comchemicalbook.com

Reductive Amination : The ketone can be converted into an amine through reductive amination. This two-step process involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by reduction of the C=N double bond. libretexts.org

Wolff-Kishner Reduction : This reaction completely removes the carbonyl oxygen, converting the ketone into a methylene (B1212753) group (-CH₂-). It involves the formation of a hydrazone intermediate, which is then heated with a strong base. libretexts.org

A summary of representative reactions for the 1-tetralone (B52770) carbonyl group is presented below.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Reduction | 1. NaBH₄ or LiAlH₄2. H₃O⁺ | 1-Tetralol | masterorganicchemistry.com |

| Grignard Reaction | 1. R-MgBr2. H₃O⁺ | 1-Alkyl-1-tetralol | chemicalbook.com |

| Cyanohydrin Formation | KCN, HCN | 1-Cyano-1-hydroxytetralin | masterorganicchemistry.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Tetralin | libretexts.org |

Condensation Reactions at Reactive Sites

Condensation reactions can occur at several positions. The α-methylene group (C-2) in the parent 1-tetralone structure is acidic and reactive, enabling it to participate in aldol-type condensations and other reactions involving enolate intermediates. wikipedia.org For instance, 1-tetralone reacts with isatin (B1672199) in the Pfitzinger reaction to form a tetracyclic compound known as tetrofan. chemicalbook.com While the C-2 position in trans-(-)-2,4,8-trihydroxy-1-tetralone is substituted, the potential for enolate formation remains, which could facilitate subsequent reactions, albeit with more complexity due to the existing stereocenter and hydroxyl group.

Strategic Derivatization for Analog Synthesis

The synthesis of analogs from a lead compound like trans-(-)-2,4,8-trihydroxy-1-tetralone is crucial for probing biological activity and establishing structure-activity relationships (SAR). semanticscholar.orgnih.govmdpi.com The chemical handles on the molecule—the three hydroxyl groups and the ketone—provide ample opportunity for systematic modification.

A key aspect of strategic derivatization is the control of stereochemistry. An efficient asymmetric synthesis has been developed to access both the cis- and trans-isomers of 2,4,8-trihydroxy-1-tetralone (B1221871). researchgate.net This allows for the investigation of how the spatial arrangement of the hydroxyl groups at C-2 and C-4 influences biological function. The synthesis of these specific stereoisomers represents a fundamental derivatization strategy. For example, by comparing the biological activities of the natural (-)-(2S,4S)-trans-isomer and the (+)-(2S,4R)-cis-isomer, researchers can elucidate the optimal stereochemical configuration for a given biological target. researchgate.net Such studies are essential in the hit-to-lead optimization process in drug discovery. mdpi.com

Introduction of Functional Groups to Enhance Specific Interactions

The strategic introduction of new functional groups onto the trans-(-)-2,4,8-Trihydroxy-1-tetralone scaffold is a key approach to augment its interaction with biological targets. The existing hydroxyl groups serve as versatile handles for a variety of chemical transformations. nih.gov The reactivity of the tetralone core, particularly the α-position to the ketone, also presents opportunities for functionalization. chemicalbook.com

Research on related tetralone structures demonstrates that the introduction of various substituents can significantly influence their biological profiles. For instance, the synthesis of a series of C7-substituted α-tetralone derivatives, featuring arylalkyloxy groups, has been shown to yield potent inhibitors of monoamine oxidase (MAO), highlighting the importance of this position for biological activity. nih.gov While this research was not conducted on the trihydroxy- analog, it underscores the principle that targeted functionalization can enhance specific interactions.

The introduction of functional groups can be achieved through several standard organic reactions. The hydroxyl groups can be converted to ethers or esters, or used as directing groups for further reactions on the aromatic ring. The ketone can be subjected to reactions such as reductive amination to introduce amine functionalities or condensation reactions to build more complex heterocyclic systems. organic-chemistry.org

A summary of potential functionalization strategies based on the reactivity of the parent tetralone scaffold is presented below:

| Functional Group to Introduce | Potential Reaction | Reagents and Conditions |

| Alkoxy Groups | Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K2CO3) |

| Ester Groups | Acylation | Acyl chloride or anhydride (B1165640), Base (e.g., Pyridine, DMAP) |

| Amino Groups | Reductive Amination of Ketone | Amine, Reducing agent (e.g., NaBH3CN) |

| Aryl Groups | Suzuki or other Cross-Coupling | Arylboronic acid, Palladium catalyst |

| Heterocyclic Systems | Condensation Reactions | Binucleophiles (e.g., hydrazine, thiourea) |

This table presents generalized reactions based on the known chemistry of tetralones and polyhydroxylated aromatic compounds. Specific conditions for trans-(-)-2,4,8-Trihydroxy-1-tetralone would require experimental optimization.

Modifications at C-2, C-4, and C-8 Hydroxyl Positions

The differential reactivity of the three hydroxyl groups in trans-(-)-2,4,8-Trihydroxy-1-tetralone—one phenolic (C-8) and two aliphatic (C-2 and C-4)—allows for selective modifications. The C-8 phenolic hydroxyl group is more acidic than the aliphatic hydroxyls, enabling its selective deprotonation and subsequent reaction under milder basic conditions. The aliphatic hydroxyl groups at C-2 and C-4, being part of a diol system on the alicyclic ring, present their own set of stereo- and regiochemical challenges and opportunities for derivatization.

C-8 Hydroxyl Position: The phenolic nature of the C-8 hydroxyl group makes it a prime target for derivatization. Etherification, such as methylation to form an 8-methoxy derivative, is a common modification. The synthesis of 8-methoxy-1-tetralone has been extensively studied, employing various synthetic routes. repec.org These methods often involve multi-step sequences starting from precursors like 5-methoxy-1-tetralone. repec.org Such modifications can alter the hydrogen-bonding capacity and electronic properties of the aromatic ring, which can have a profound impact on biological activity.

C-2 and C-4 Hydroxyl Positions: The secondary hydroxyl groups at the C-2 and C-4 positions are less acidic than the phenolic C-8 hydroxyl. Their reactivity is influenced by their stereochemical arrangement (trans). Selective protection and derivatization of these groups often require the use of protecting group strategies to differentiate between them and the C-8 hydroxyl. uobaghdad.edu.iq For instance, silyl (B83357) ethers are commonly used to protect hydroxyl groups, with their steric bulk influencing the selectivity of protection. harvard.edu

Acylation to form esters is another common derivatization at these positions. The relative reactivity of the C-2 and C-4 hydroxyls can be influenced by steric hindrance and the conformational flexibility of the six-membered ring.

Table of Potential Selective Derivatization Reactions:

| Position | Reaction Type | Example Reagents | Expected Product |

| C-8 (Phenolic) | Etherification | CH3I, K2CO3 | 8-Methoxy-2,4-dihydroxy-1-tetralone |

| C-8 (Phenolic) | Esterification | Acetyl chloride, Pyridine | 8-Acetoxy-2,4-dihydroxy-1-tetralone |

| C-2 / C-4 (Aliphatic) | Silylation | TBDMSCl, Imidazole | 2/4-O-TBDMS-2,4,8-trihydroxy-1-tetralone |

| C-2 and C-4 | Acetonide formation | 2,2-Dimethoxypropane, Acid catalyst | 2,4-O-Isopropylidene-8-hydroxy-1-tetralone |

The feasibility and selectivity of these reactions would need to be confirmed experimentally.

Ring System Modifications and Analog Generation

Modification of the core tetralone ring system represents a more advanced strategy for generating structural diversity. These modifications can involve altering the size of the alicyclic ring, introducing heteroatoms, or aromatizing the existing ring.

One documented approach for modifying the tetralone skeleton is through ring expansion. For example, a metal-free, photoredox-catalyzed ring expansion of cyclopropanols has been used to synthesize 1-benzosuberone (B52882) derivatives from 1-tetralone precursors. organic-chemistry.org This suggests that the six-membered alicyclic ring of trans-(-)-2,4,8-Trihydroxy-1-tetralone could potentially be expanded to a seven-membered ring, leading to a new class of analogs.

The ketone functionality at the C-1 position is a key site for initiating ring system modifications. Condensation reactions with various reagents can lead to the formation of fused heterocyclic rings. For example, the reaction of 1-tetralone with isatin in the Pfitzinger reaction yields a benzoacridine derivative. chemicalbook.com Similarly, multicomponent reactions involving 1-tetralone can be used to construct complex heterocyclic systems. chemicalbook.com

Aromatization of the alicyclic ring is another possible transformation. The oxime of 1-tetralone, upon treatment with acetic anhydride, undergoes aromatization to form a naphthalene (B1677914) derivative. researchgate.net Applying such a reaction to trans-(-)-2,4,8-Trihydroxy-1-tetralone would lead to a polyhydroxylated naphthalene analog.

Examples of Ring System Modification Strategies:

| Modification Type | Synthetic Approach | Potential Starting Material | Resulting Analog Class |

| Ring Expansion | Photoredox catalysis with cyclopropanols | A cyclopropanol (B106826) derivative of the tetralone | Benzosuberone analog |

| Heterocycle Annulation | Pfitzinger reaction | trans-(-)-2,4,8-Trihydroxy-1-tetralone and isatin | Benzoacridine analog |

| Aromatization | Dehydration of the corresponding tetralol or oxime | The tetralol or oxime of the title compound | Polyhydroxylated naphthalene |

These strategies are based on known reactivity of the parent tetralone system and would require adaptation for the polyhydroxylated substrate.

Mechanistic Investigations of Biological Activities

Antioxidant Mechanisms and Free Radical Scavenging

The capacity of a compound to act as an antioxidant is fundamental to its potential role in mitigating oxidative stress, a process implicated in numerous chronic diseases. The antioxidant potential of phenolic compounds is intrinsically linked to their chemical structure.

The structure of trans-(-)-2,4,8-trihydroxy-1-tetralone contains three hydroxyl (-OH) groups, which are the primary functional groups responsible for its predicted antioxidant activity. Phenolic hydroxyl groups, particularly the one at the C-8 position on the aromatic ring, can readily donate a hydrogen atom to neutralize highly reactive free radicals. nih.govresearchgate.net This process stabilizes the free radical, thereby terminating the damaging chain reactions it would otherwise propagate.

To quantify the antioxidant potential of compounds like trans-(-)-2,4,8-trihydroxy-1-tetralone, several standardized in vitro assays are employed. These methods assess different aspects of antioxidant action, such as hydrogen atom transfer, single electron transfer, and metal chelation. While specific data for this exact compound is not extensively documented, its structural features suggest it would be active in these assays.

A summary of common antioxidant assays is provided below:

| Assay Method | Principle of Action | Measurement |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. | A decrease in absorbance is measured spectrophotometrically, typically around 517 nm. nih.gov |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Evaluates the capacity of a compound to scavenge the ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic antioxidants. | Reduction of the blue-green ABTS•+ radical is monitored by a decrease in absorbance at approximately 734 nm. nih.govmdpi.com |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of the blue-colored ferrous complex is measured by an increase in absorbance at 593 nm. nih.gov |

Anti-inflammatory Pathways and Cellular Modulations

Chronic inflammation is a key pathological feature of many diseases. Polyphenolic compounds often exert anti-inflammatory effects by modulating complex cellular signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov These pathways control the genetic expression of numerous pro-inflammatory proteins, including enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as signaling molecules known as cytokines (e.g., TNF-α and IL-6). nih.govnih.gov

While direct experimental evidence for trans-(-)-2,4,8-trihydroxy-1-tetralone is pending, it is plausible that, like other polyphenols, it could inhibit the activation of NF-κB and MAPK, leading to a downstream reduction in the production of inflammatory mediators. nih.govnih.gov

Cellular defense against the damaging effects of reactive oxygen species relies on a suite of antioxidant enzymes. nih.gov Key enzymes in this defense system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govnih.gov

Superoxide Dismutase (SOD) : This enzyme catalyzes the dismutation of the highly reactive superoxide (O₂⁻) radical into oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂).

Catalase (CAT) : This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of the more damaging hydroxyl radical. nih.gov

Compounds with potent free-radical scavenging abilities can alleviate the burden on these endogenous enzymatic systems. By directly neutralizing ROS, they reduce the substrate load on enzymes like SOD and CAT, helping to maintain cellular redox homeostasis and protect against inflammation-induced oxidative damage.

Enzyme Inhibition Studies

The ability of natural compounds to selectively inhibit enzymes involved in disease progression is a significant area of therapeutic research. For metabolic diseases like type 2 diabetes, key targets include enzymes that control carbohydrate digestion and those involved in diabetic complications.

Two enzymes of particular interest in the context of diabetes management are α-glucosidase and aldose reductase. nih.govnih.gov

α-Glucosidase : This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of α-glucosidase delays carbohydrate digestion and absorption, leading to a lower post-meal blood glucose spike. nih.gov

Aldose Reductase : This enzyme is a key component of the polyol pathway. Under high glucose conditions, it converts glucose to sorbitol, the accumulation of which is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy.

Extracts from Juglans mandshurica, a known source of tetralones, have demonstrated potent inhibitory activity against α-glucosidase. frontiersin.org This suggests that constituent compounds, including tetralones, are likely contributors to this effect. The table below shows the inhibitory concentrations for related compounds and extracts, highlighting the potential of this chemical class as enzyme inhibitors.

| Inhibitor | Target Enzyme | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Ethyl Acetate (B1210297) Fraction of J. mandshurica | α-Glucosidase | 14 µg/mL | frontiersin.org |

| Ethyl Acetate Fraction of J. mandshurica | α-Amylase | 130 µg/mL | frontiersin.org |

| Acarbose (Reference Drug) | α-Glucosidase | 44 µg/mL | frontiersin.org |

| Mangiferonic acid (Triterpene) | α-Glucosidase | 2.46 µM | nih.gov |

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable simple sugars like glucose. youtube.com Inhibitors of this enzyme can slow down glucose absorption, which is a therapeutic strategy for managing post-meal high blood sugar. youtube.comnih.govyoutube.com Bioactive peptides and plant-derived flavonoids have been identified as potential sources of α-glucosidase inhibitors. nih.govnih.gov However, based on available scientific literature, there is no specific data detailing the alpha-glucosidase inhibitory activity of trans-(-)-2,4,8-trihydroxy-1-tetralone.

Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival. nih.gov The p110α isoform (PI3Kα), encoded by the PIK3CA gene, is frequently mutated in various cancers, making it a significant target for therapeutic inhibitors. nih.govnih.gov The development of isoform-selective PI3Kα inhibitors is an active area of research to avoid toxicities associated with blocking the wild-type enzyme's function in normal processes like glucose metabolism. nih.govbiorxiv.org Despite the extensive research into PI3Kα inhibitors, there is currently no available information from scientific studies indicating that trans-(-)-2,4,8-trihydroxy-1-tetralone acts as an inhibitor of this enzyme.

Enzyme Kinetic Analysis

Enzyme kinetic studies are essential for understanding the mechanism of action of an inhibitor. youtube.cominfn.it These analyses determine parameters such as the inhibitor's potency (IC₅₀ value) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govnih.govlibretexts.org Such data provides insight into how the compound interacts with the enzyme's active or allosteric sites. youtube.com As there is no documented evidence of trans-(-)-2,4,8-trihydroxy-1-tetralone inhibiting alpha-glucosidase or PI3Kα, a corresponding enzyme kinetic analysis is not available.

Antimicrobial and Antifungal Action

While specific studies on the antimicrobial action of the trans-(-)- isomer are limited, related tetralone compounds and other fungal secondary metabolites exhibit notable antimicrobial properties. nih.gov The biological activity of these compounds is often linked to their hydroxyl groups.

Mechanisms Against Specific Microbial Targets

The precise antimicrobial mechanism for trans-(-)-2,4,8-trihydroxy-1-tetralone has not been fully elucidated. However, the mechanisms of other natural phenolic compounds, such as flavonoids and terpenes, offer potential models. These mechanisms often involve the disruption of microbial cell integrity and function. nih.govresearchgate.net

Common modes of action for such natural antimicrobials include:

Cell Membrane Disruption: Many natural compounds compromise the integrity of the bacterial cell wall and membrane. researchgate.netnih.gov This can lead to increased permeability, leakage of essential intracellular components like ions and macromolecules, and ultimately, cell death. nih.govfrontiersin.org For instance, the terpene linalool (B1675412) has been shown to cause depolarization of the cell membrane in Pseudomonas fluorescens. frontiersin.org

Metabolic Inhibition: These compounds can interfere with critical metabolic pathways. This may include inhibiting key enzymes involved in energy production, such as ATPase, or disrupting cellular respiration, leading to a decrease in ATP synthesis and metabolic dysfunction. frontiersin.org

Inhibition of Macromolecule Synthesis: Some antimicrobial agents can inhibit the synthesis of nucleic acids (DNA and RNA) and proteins, which are vital for bacterial growth and replication. frontiersin.org

Studies on the related compound, the cis-(-)- isomer of 2,4,8-trihydroxy-1-tetralone (B1221871), have shown it to possess antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, although the specific mechanisms were not detailed.

Phytotoxic Mechanisms in Plant-Fungus Interactions

Trans-(-)-2,4,8-trihydroxy-1-tetralone plays a significant role as a phytotoxin, a substance toxic to plants, particularly within the context of plant-pathogen interactions. nih.govfrontiersin.org

Role as Fungal Secondary Metabolite and Phytotoxin

Trans-(-)-2,4,8-trihydroxy-1-tetralone, also known as (-)-regiolone, is a non-host-specific phytotoxin produced by several species of plant pathogenic fungi. nih.gov It is classified as a polyketide, a large group of structurally diverse fungal secondary metabolites. nih.gov Fungi produce these compounds not for growth but for functions such as signaling, defense, and as virulence factors during pathogenesis. nih.govfrontiersin.org

This compound has been isolated from phytopathogenic fungi such as Botrytis fabae, the causal agent of chocolate spot disease in faba beans. nih.gov As a phytotoxin, it is directly involved in the development of disease symptoms in infected plants, including chlorosis (yellowing), necrosis (tissue death), leaf spots, and growth inhibition. nih.gov The production of such phytotoxins is a key strategy used by pathogenic fungi to weaken the host plant's defenses, kill plant cells, and acquire nutrients for colonization and growth. frontiersin.orgmdpi.com

Research has demonstrated the phytotoxic effects of 4,8-dihydroxy-1-tetralone, showing it can significantly inhibit the seed germination and seedling growth of various plants. The table below summarizes these findings.

Table 1: Phytotoxic Effects of 4,8-dihydroxy-1-tetralone on Various Plant Species

| Plant Species | Effect on Seed Germination | Effect on Seedling Growth |

|---|---|---|

| Lettuce (Latuca sativa L.) | Significant Inhibition | Significant Inhibition |

| Radish (Raphanus sativus L.) | Significant Inhibition | Significant Inhibition |

| Cucumber (Cucumis sativus L.) | Significant Inhibition | Significant Inhibition |

| Onion (Allium cepa L.) | Significant Inhibition | Significant Inhibition |

| Wheat (Triticum aestivum L.) | Significant Inhibition | Significant Inhibition |

This table is based on findings for 4,8-dihydroxy-1-tetralone, which includes the trans-(-)- isomer.

Impact on Host Plant Development and Pathogenicity

While direct studies on the impact of trans-(-)-2,4,8-trihydroxy-1-tetralone on host plant development are not extensively documented, research on analogous compounds provides significant insights into its potential phytotoxic and pathogenic activities. The phytotoxicity of tetralone derivatives is often selective, depending on the plant species and the concentration of the compound nih.govmdpi.com.

A related compound, 4,8-dihydroxy-1-tetralone (4,8-DHT), isolated from the exocarp of Carya cathayensis Sarg., has demonstrated significant phytotoxic effects on a variety of plants nih.govmdpi.com. Studies have shown that 4,8-DHT can inhibit seed germination and seedling growth of lettuce, radish, cucumber, onion, and wheat nih.govmdpi.com. For instance, a 0.6 mM concentration of 4,8-DHT was found to significantly decrease the germination vigor of lettuce and wheat, and the germination rate of lettuce and cucumber nih.gov. Furthermore, it inhibited the radicle and plumule length, as well as the fresh weight of seedlings of lettuce and onion nih.gov. Interestingly, at the same concentration, it promoted the plumule length and fresh weight of cucumber seedlings, indicating a selective mode of action nih.govmdpi.com. However, a higher concentration of 6 mM 4,8-DHT was inhibitory to the seed germination and seedling growth of all tested plants mdpi.com.

The allelopathic properties of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a structurally related naphthoquinone found in walnut trees, are well-documented and offer a model for understanding the potential impact of trans-(-)-2,4,8-trihydroxy-1-tetralone mdpi.comnih.govthespruce.comwikipedia.org. Juglone is known to interfere with the ability of sensitive plants to absorb water and nutrients, leading to wilting, yellowing, and eventual death thespruce.com. Its phytotoxicity stems from the generation of reactive oxygen species (ROS) and the depletion of glutathione (GSH), as well as the impairment of plasma membrane H+-ATPase mdpi.comresearchgate.net. The impact of juglone is concentration-dependent, with lower concentrations sometimes showing a stimulatory (hormetic) effect on crop growth mdpi.comresearchgate.net.

The following table summarizes the observed phytotoxic effects of 4,8-dihydroxy-1-tetralone on various plant species, which may serve as an indicator for the potential activity of trans-(-)-2,4,8-trihydroxy-1-tetralone.

| Plant Species | Concentration of 4,8-DHT | Observed Effect | Reference |

| Lettuce (Lactuca sativa L.) | 0.6 mM | Significant depression of germination vigor and rate; inhibition of radicle and plumule length, and fresh weight. | nih.gov |

| Wheat (Triticum aestivum L.) | 0.6 mM | Significant depression of germination vigor. | nih.gov |

| Cucumber (Cucumis sativus L.) | 0.6 mM | Reduction in germination rate; significant promotion of plumule length and fresh weight. | nih.govmdpi.com |

| Onion (Allium cepa L.) | 0.6 mM | Inhibition of radicle and plumule length, and fresh weight. | nih.gov |

| Radish (Raphanus sativus L.) | 0.6 mM | No significant effect on seedling growth. | mdpi.com |

| All tested plants | 6 mM | Significant inhibition of seed germination and seedling growth. | mdpi.com |

Given the structural similarities, it is plausible that trans-(-)-2,4,8-trihydroxy-1-tetralone also exhibits allelochemical properties, potentially impacting the growth and development of surrounding flora. Its role in pathogenicity could be linked to its ability to weaken host plants, making them more susceptible to microbial infections.

Structure-Toxicity Relationships in Phytotoxicity

For 1-tetralone (B52770) derivatives, the nature and position of substituents on the aromatic ring and the cyclohexanone (B45756) moiety can significantly influence their biological activity nih.govwikipedia.orgnih.gov. For instance, the introduction of certain functional groups can modulate the compound's lipophilicity, electronic properties, and steric hindrance, all of which affect its ability to interact with biological targets in plants.

In the broader class of naphthoquinones, to which tetralones are related, SAR studies have revealed key structural features for phytotoxicity nih.govfrontiersin.org. The presence of a hydroxyl group, as seen in juglone, is crucial for its activity frontiersin.orgnih.gov. The phytotoxicity of some naturally occurring and semi-synthetic naphthoquinones has been shown to be dependent on the substituents on the naphthoquinone backbone, with some derivatives showing strong inhibitory effects on the root length of barnyard grass and perennial ryegrass frontiersin.org.

Studies on other phytotoxic natural products, such as tetramic acid derivatives, have also highlighted the importance of specific structural motifs for their herbicidal activity nih.govnih.gov. For example, the pyrrole (B145914) ring containing an acylamide group in tenuazonic acid is essential for its photosynthetic inhibitory activity, and the length of the alkyl side chain at the 5-position can also influence this activity nih.gov.

Based on these general principles, it can be hypothesized that the phytotoxicity of trans-(-)-2,4,8-trihydroxy-1-tetralone is influenced by:

The number and position of hydroxyl groups: The three hydroxyl groups likely contribute to the compound's polarity and its ability to form hydrogen bonds with biological targets.

The stereochemistry of the molecule: The trans configuration at the C-2 and C-4 positions could be critical for its specific interaction with target sites.

The tetralone scaffold: This bicyclic structure provides a rigid framework that can be recognized by specific receptors or enzymes in plants.

Further research involving the synthesis and biological evaluation of a series of derivatives of trans-(-)-2,4,8-trihydroxy-1-tetralone would be necessary to establish a definitive structure-toxicity relationship.

Molecular Interaction Studies with Biomolecules

The biological effects of trans-(-)-2,4,8-trihydroxy-1-tetralone are ultimately mediated by its interactions with specific biomolecules within the cell. While direct molecular interaction studies for this specific compound are scarce, insights can be gained from research on related naphthoquinones and tetralone derivatives.

Protein Binding Affinity and Specificity

Naphthoquinones, including juglone, are known to interact with a variety of proteins, often through covalent modification of cysteine residues or by acting as enzyme inhibitors mdpi.comnih.govnih.gov. It is plausible that trans-(-)-2,4,8-trihydroxy-1-tetralone shares some of these protein targets.

Juglone has been shown to inhibit various enzymes, which is a key mechanism of its toxicity wikipedia.org. For example, it can inhibit Pin1 (peptidyl-prolyl cis/trans isomerase), an enzyme involved in regulating protein phosphorylation nih.gov. This inhibition could have downstream effects on various cellular processes. Furthermore, molecular docking studies have suggested that juglone can selectively interact with the B chain of polyphenol oxidase (PPO), potentially altering its function and stability researchgate.net.

The reactivity of the quinone moiety in naphthoquinones allows them to act as alkylating agents, forming covalent bonds with nucleophilic amino acid residues like cysteine in proteins mdpi.comnih.gov. This can lead to the inactivation of enzymes and disruption of protein function. Given that trans-(-)-2,4,8-trihydroxy-1-tetralone possesses a ketone group that can potentially be oxidized to a quinone-like structure, it may also interact with proteins via similar mechanisms.

Studies on tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF) have shown that these compounds can bind to the active site of the enzyme, inhibiting its tautomerase activity nih.gov. This demonstrates the potential for the tetralone scaffold to be recognized by specific protein binding pockets.

Cellular Uptake and Intracellular Distribution

The ability of a compound to exert a biological effect is dependent on its capacity to cross cell membranes and reach its intracellular targets. For plant cells, this involves traversing the cell wall and plasma membrane.

Studies on juglone have shown that it can penetrate the plasma membrane of cells nih.gov. Once inside the cell, its distribution is likely influenced by its physicochemical properties. As a moderately lipophilic compound, it may accumulate in lipid-rich structures such as membranes.

The uptake of juglone by plant roots leads to its transport throughout the plant, where it can then exert its toxic effects nih.gov. In cucumber plants, juglone has been found to accumulate in the roots but not in the leaves or fruits nih.gov. This differential distribution could be due to metabolic processes within the plant that detoxify or sequester the compound in specific tissues.

Naphthoquinones, in general, are known to undergo redox cycling within cells, a process that involves their reduction by cellular reductases followed by re-oxidation, leading to the production of reactive oxygen species mdpi.comnih.gov. This process can occur in various cellular compartments, including the cytoplasm and mitochondria, suggesting that these compounds can be distributed throughout the cell.

The cellular uptake and intracellular distribution of trans-(-)-2,4,8-trihydroxy-1-tetralone are likely governed by similar principles. Its hydroxyl groups would increase its polarity compared to a non-hydroxylated tetralone, which could influence its membrane permeability and subcellular localization. Further studies using techniques such as fluorescence microscopy with a labeled version of the compound would be necessary to visualize its uptake and distribution within plant cells.

Structure Activity Relationship Sar Studies

Influence of Stereochemistry (trans-configuration) on Biological Activity

The spatial arrangement of atoms, or stereochemistry, is a pivotal factor in determining the biological activity of chiral molecules like trans-(−)-2,4,8-trihydroxy-1-tetralone. The trans-configuration refers to the relative orientation of substituents at the chiral centers, in this case, at the C-2 and C-4 positions of the tetralone ring.

Research on related naphthalenone pentaketides, such as regiolone (B592930) and its enantiomer isosclerone, has highlighted the profound impact of stereochemistry on their phytotoxic activity. Regiolone, which possesses an (R)-configuration at the C-4 position, exhibits significant biological activity. researchgate.netcomporgchem.com Conversely, its enantiomer, isosclerone, with an (S)-configuration at C-4, shows different activity profiles. This suggests that the specific three-dimensional shape of the molecule is crucial for its interaction with biological targets. researchgate.net The levorotatory nature of regiolone, denoted as (-), further specifies its unique stereoisomeric form. comporgchem.com

Studies on other chiral compounds have consistently demonstrated that different stereoisomers can have widely varying biological effects, ranging from desired therapeutic activity to inactivity or even toxicity. mdpi.comsaltise.casaltise.ca For instance, in a series of epothilone (B1246373) analogues, the stereochemistry at C-12 and C-13 was found to be crucial for their biological activity. cornellpharmacology.org Similarly, the trans-configuration in dihydroraloxifene (B1255553) was found to be a key determinant of its potency as a selective estrogen receptor modulator. nih.gov These findings underscore the principle that the precise spatial arrangement of functional groups in trans-(−)-2,4,8-trihydroxy-1-tetralone is a critical determinant of its biological function, likely by ensuring an optimal fit with its molecular target(s).

Importance of Hydroxyl Group Positioning (C-2, C-4, C-8) on Activity

The number and location of hydroxyl (-OH) groups on the aromatic and alicyclic rings of trans-(−)-2,4,8-trihydroxy-1-tetralone are fundamental to its biological activity. These polar groups can participate in hydrogen bonding, a key interaction for the binding of small molecules to biological macromolecules like proteins and enzymes.

In the context of trans-(−)-2,4,8-trihydroxy-1-tetralone, the C-8 hydroxyl group on the aromatic ring and the C-2 and C-4 hydroxyl groups on the saturated ring create a specific hydrophilic profile. The relative positions of these groups can facilitate chelation of metal ions or form a network of hydrogen bonds with a receptor, thereby stabilizing the molecule-target complex. The reactivity of these hydroxyl groups can also differ based on their position, influencing their role in the compound's mechanism of action. nih.gov For instance, studies on other polyhydroxylated compounds have shown that the specific positioning of hydroxyl groups is more critical for activity than merely the number of hydroxyl groups present. researchgate.net

Impact of Functional Group Modifications on Potency and Selectivity

Modifying the functional groups of a lead compound like trans-(−)-2,4,8-trihydroxy-1-tetralone is a common strategy in medicinal chemistry to enhance its potency, selectivity, and pharmacokinetic properties. Such modifications can include the alteration of existing functional groups or the introduction of new ones.

For instance, the reduction of the C-1 ketone in 1-tetralone (B52770) derivatives to a hydroxyl group has been shown to decrease their monoamine oxidase (MAO) inhibitory potency, indicating the importance of the carbonyl group for this specific activity. nih.gov Conversely, acylation of dihydroxy-dihydroacronycine derivatives, which are structurally related to tetralones, resulted in esters with increased potency against cancer cell lines. nih.gov

The following table summarizes the potential effects of modifying key functional groups of trans-(−)-2,4,8-trihydroxy-1-tetralone based on SAR studies of related compounds:

| Functional Group | Position | Potential Modification | Predicted Impact on Activity |

| Carbonyl | C-1 | Reduction to hydroxyl | May decrease or alter activity, depending on the target. nih.gov |

| Hydroxyl | C-2, C-4, C-8 | Esterification, Etherification | Could alter solubility, cell permeability, and target binding. nih.gov |

| Aromatic Ring | C-5, C-6, C-7 | Introduction of substituents (e.g., halogens, alkyl groups) | May influence electronic properties and steric interactions, affecting potency and selectivity. |

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding the SAR of bioactive compounds at a molecular level. These methods provide insights into how a molecule like trans-(−)-2,4,8-trihydroxy-1-tetralone interacts with its biological targets and can guide the design of new, more effective derivatives.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for trans-(−)-2,4,8-trihydroxy-1-tetralone would define the spatial relationships between its key functional groups that are critical for binding to its target.

This model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules with the potential for similar biological activity. nih.gov The development of a pharmacophore model typically involves aligning a set of active molecules and extracting their common chemical features. nih.gov For trans-(−)-2,4,8-trihydroxy-1-tetralone, the key pharmacophoric features would likely include:

A hydrogen bond donor (from the hydroxyl groups)

A hydrogen bond acceptor (from the carbonyl and hydroxyl oxygens)

A hydrophobic region (the aromatic ring)

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. nih.gov Docking simulations can provide valuable information about the binding mode and affinity of trans-(−)-2,4,8-trihydroxy-1-tetralone with its biological target(s).

By visualizing the docked pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target's binding pocket. nih.govnih.gov This information is crucial for understanding the molecular basis of the compound's activity and for designing modifications that could enhance binding affinity and, consequently, potency. For example, a docking study could reveal an unoccupied pocket in the binding site where a new functional group could be added to the tetralone scaffold to create additional favorable interactions.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for structural analysis. In ¹H NMR, the chemical shift, integration, and coupling constants of proton signals reveal the electronic environment and connectivity of hydrogen atoms. For trans-(-)-2,4,8-trihydroxy-1-tetralone, distinct signals would be expected for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons on the hydroxyl-bearing carbons.

Broadband-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts are indicative of the carbon's hybridization and functional group. libretexts.org The wide spectral range of up to 200 ppm typically allows for the resolution of all carbon signals without overlap. libretexts.org While experimental spectra for the specific trans-(-)- isomer are not publicly available, predicted data and analysis of related isomers suggest the approximate chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,4,8-Trihydroxy-1-tetralone (B1221871) This table presents predicted chemical shift values. Actual experimental values may vary based on solvent and other conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) | Functional Group |

|---|---|---|

| C1 | ~198-205 | Ketone (C=O) |

| C2 | ~70-75 | Secondary Alcohol (CH-OH) |

| C3 | ~30-35 | Methylene (CH₂) |

| C4 | ~65-70 | Secondary Alcohol (CH-OH) |

| C4a | ~130-135 | Aromatic Quaternary Carbon |

| C5 | ~115-120 | Aromatic CH |

| C6 | ~125-130 | Aromatic CH |

| C7 | ~118-122 | Aromatic CH |

| C8 | ~150-155 | Phenolic C-OH |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete connectivity. A COSY spectrum would confirm the spin-spin coupling between adjacent protons, for instance, between H-2, H-3, and H-4. An HSQC spectrum correlates each proton signal with its directly attached carbon, while an HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the full molecular structure and assigning the signals of quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The molecular ion peak in a mass spectrum provides the molecular weight of the compound. For 2,4,8-trihydroxy-1-tetralone, the molecular formula is C₁₀H₁₀O₄, corresponding to a molecular weight of approximately 194.18 g/mol . nih.govnih.gov

When subjected to ionization, particularly through techniques like electron impact (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For a tetralone derivative, common fragmentation pathways include the loss of small neutral molecules like water (H₂O) from the hydroxyl groups and carbon monoxide (CO) from the ketone. Alpha-cleavage, the breaking of bonds adjacent to the carbonyl group, is also a typical fragmentation route. libretexts.org Analysis of a related isomer, 4,5,8-trihydroxy-α-tetralone, shows characteristic fragmentation pathways that can be extrapolated to predict the behavior of the 2,4,8-trihydroxy isomer. researchgate.net

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is paramount for determining the absolute configuration of enantiomers in solution. The trans-(-)- designation of the compound indicates a specific three-dimensional arrangement of its stereocenters (at C-2 and C-4) that causes it to rotate plane-polarized light in a levorotatory direction.

The assignment of the absolute configuration is typically achieved by comparing the experimentally measured ECD spectrum with theoretical spectra generated by quantum chemical calculations. This approach has been successfully used to assign the absolute configuration of various synthetic cathinones derived from α-tetralone. drugbank.com By calculating the theoretical ECD spectra for all possible stereoisomers, the experimental spectrum can be matched to the correct calculated one, thus providing a non-ambiguous assignment of the absolute stereochemistry.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides an extremely accurate measurement of the mass of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition.

For trans-(-)-2,4,8-trihydroxy-1-tetralone, HRESIMS would be used to confirm the molecular formula C₁₀H₁₀O₄. The experimentally measured exact mass would be compared to the calculated theoretical exact mass (194.05790880 Da). nih.gov A close match between these values provides definitive evidence for the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the exact position of each atom.

For trans-(-)-2,4,8-trihydroxy-1-tetralone, a successful single-crystal X-ray diffraction (SCXRD) analysis would confirm the tetralone backbone and the positions of the three hydroxyl groups. libretexts.org Crucially, it would provide undeniable proof of the trans relationship between the hydroxyl groups at positions C-2 and C-4, as defined by the dihedral angles within the aliphatic ring. While obtaining a suitable crystal for analysis can be challenging, the resulting data is considered the gold standard for structural confirmation.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both separating the target compound from a mixture and assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. chemicalbook.com

A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/methanol (B129727) or water/acetonitrile gradient, can be developed to assess the purity of a synthesized batch of 2,4,8-trihydroxy-1-tetralone. chemicalbook.com However, to separate the different stereoisomers (enantiomers and diastereomers), chiral chromatography is required. sigmaaldrich.com Chiral Stationary Phases (CSPs), such as those based on polysaccharide derivatives, are used in HPLC to resolve enantiomers. nih.govcsic.es The separation occurs because the enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times. This allows for the isolation of the specific trans-(-)- enantiomer from a racemic or diastereomeric mixture and the determination of its enantiomeric excess (ee).

Advanced Research Methodologies and Future Perspectives

Bioassay Development for Specific Biological Activities

The biological activities of trans-(-)-2,4,8-trihydroxy-1-tetralone are not yet extensively characterized. However, given that many naphthalenone and tetralone derivatives from fungi exhibit phytotoxic and antimicrobial properties, the development of specific bioassays is a critical first step in understanding its function. nih.gov